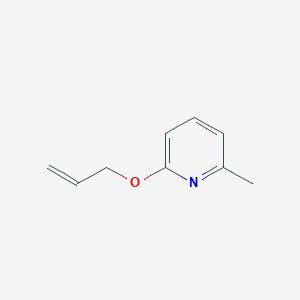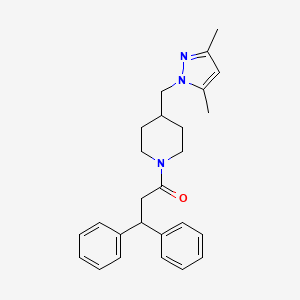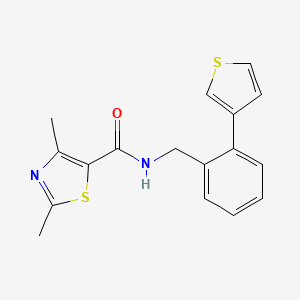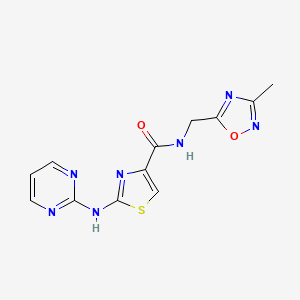![molecular formula C16H9F4NOS B2983047 4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 866018-24-8](/img/structure/B2983047.png)
4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-fluoro-3-(trifluoromethyl)phenyl isocyanate” is a fluorinated building block . It has a molecular formula of CHFNO and an average mass of 205.109 Da . It may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .
Synthesis Analysis
While specific synthesis information for “4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide” was not found, a related compound, “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate”, may be used in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of “4-fluoro-3-(trifluoromethyl)phenyl isocyanate” consists of a benzene ring substituted with a fluorine atom and a trifluoromethyl group, and an isocyanate group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-3-(trifluoromethyl)phenyl isocyanate” include a refractive index of 1.461, a boiling point of 48 °C/1 mmHg, and a density of 1.44 g/mL at 25 °C .
科学的研究の応用
1. Antimicrobial and Antifungal Properties
Research by Limban et al. (2011) indicates that derivatives of fluoro compounds, including those related to 4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, show significant antimicrobial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus.
2. Synthesis and Structural Utility
A study by Tagat et al. (2002) highlights the synthesis of various fluoro derivatives, demonstrating their utility in forming biologically active compounds. This suggests the potential of this compound in creating novel compounds with significant biological activity.
3. Application in Polymer Synthesis
Liaw et al. (2007) investigated the synthesis of polymers utilizing fluoro compounds, including 4-fluoro derivatives. Their work, detailed in Polymer, showcases the application of such compounds in creating polymers with high thermal stability and solubility in organic solvents, suggesting a role for this compound in advanced polymer materials.
4. Fluorination in Organic Synthesis
The work of Wang et al. (2009) focuses on the fluorination of organic compounds, a process relevant to the synthesis and modification of compounds like this compound, highlighting its potential in diverse synthetic pathways.
5. Optical Applications
Research by Liaw et al. (2007) in Macromolecules indicates that fluoro-compounds can be used in the creation of polymers with high optical transparency and thermal stability, suggesting potential applications of this compound in optoelectronic materials.
6. Biological Interactions
The synthesis and study of fluoro-compounds' interaction with biological systems, as explored by Hutchinson et al. (2001) in their research on benzothiazoles, suggest potential therapeutic applications for this compound in the development of new drugs.
Safety and Hazards
将来の方向性
作用機序
Target of action
The compound contains a trifluoromethylphenyl group , which is often found in various pharmaceuticals and agrochemicals . .
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, if the target were an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target were a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a trifluoromethyl group could influence the compound’s binding affinity to its target .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
特性
IUPAC Name |
4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4NOS/c17-12-5-2-6-13-11(12)8-14(23-13)15(22)21-10-4-1-3-9(7-10)16(18,19)20/h1-8H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEFLCQQRXVZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC=C3S2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2982964.png)



![N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2982974.png)
![N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide](/img/structure/B2982975.png)

![3-Pyridin-3-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2982978.png)


![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2982981.png)



